molecular formula C11H15NO3 B13322863 Methyl 2-(4-(1-aminoethyl)phenoxy)acetate

Methyl 2-(4-(1-aminoethyl)phenoxy)acetate

Cat. No.: B13322863
M. Wt: 209.24 g/mol
InChI Key: YRHYQTTZYXWRGB-UHFFFAOYSA-N
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Description

Methyl 2-(4-(1-aminoethyl)phenoxy)acetate is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenoxyacetic acid and contains an aminoethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(1-aminoethyl)phenoxy)acetate typically involves the reaction of 4-(1-aminoethyl)phenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl chloroacetate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(1-aminoethyl)phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-(4-(1-aminoethyl)phenoxy)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(1-aminoethyl)phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, modulating their activity. The phenoxyacetate moiety can also interact with hydrophobic pockets within proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(2-aminoethyl)phenoxy)acetate: Similar structure but with a different position of the aminoethyl group.

    Methyl 2-(4-(1-aminoethyl)phenoxy)propionate: Similar structure but with a propionate ester instead of an acetate ester.

Uniqueness

Methyl 2-(4-(1-aminoethyl)phenoxy)acetate is unique due to its specific substitution pattern and the presence of both an aminoethyl group and a phenoxyacetate moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-[4-(1-aminoethyl)phenoxy]acetate

InChI

InChI=1S/C11H15NO3/c1-8(12)9-3-5-10(6-4-9)15-7-11(13)14-2/h3-6,8H,7,12H2,1-2H3

InChI Key

YRHYQTTZYXWRGB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OCC(=O)OC)N

Origin of Product

United States

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